REACTION_CXSMILES
|
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].[C:6]1([CH3:12])[CH:11]=[CH:10]C=CC=1.[OH:13][C:14]1[C:17](=O)[C:16](=[O:19])[C:15]=1[OH:20]>O>[CH2:1]([O:5][C:17]1[C:14](=[O:13])[C:15](=[O:20])[C:16]=1[O:19][CH2:10][CH2:11][CH2:6][CH3:12])[CH2:2][CH2:3][CH3:4]
|
Name
|
|
Quantity
|
64 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
42 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
21.43 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(C1=O)=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
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Type
|
CUSTOM
|
Details
|
stopped passing over (7.6 mL of water was collected)
|
Type
|
TEMPERATURE
|
Details
|
Reflux
|
Type
|
DISTILLATION
|
Details
|
the excess toluene and butanol were distilled off under reduced pressure (50-100 mm Hg)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |